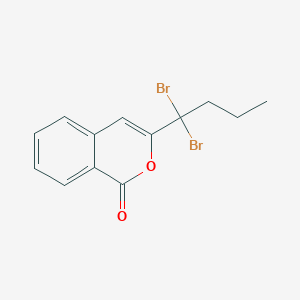
9,10-Bis(triphenylsilyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(triphenylsilyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by the presence of two triphenylsilyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(triphenylsilyl)anthracene typically involves the reaction of anthracene with triphenylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(triphenylsilyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
9,10-Bis(triphenylsilyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a photoluminescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9,10-Bis(triphenylsilyl)anthracene is primarily related to its photophysical properties Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a scintillator additive.
9,10-Bis(triisopropylsilyl)ethynyl anthracene: A novel organic photocatalyst used in photoredox catalysis.
9,10-Diphenylanthracene: Commonly used in organic electronics and as a blue-emitting material in OLEDs.
Uniqueness
9,10-Bis(triphenylsilyl)anthracene stands out due to its high thermal stability and unique photophysical properties, which make it particularly suitable for applications in optoelectronics and advanced materials. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.
Propriétés
Numéro CAS |
676553-36-9 |
|---|---|
Formule moléculaire |
C50H38Si2 |
Poids moléculaire |
695.0 g/mol |
Nom IUPAC |
triphenyl-(10-triphenylsilylanthracen-9-yl)silane |
InChI |
InChI=1S/C50H38Si2/c1-7-23-39(24-8-1)51(40-25-9-2-10-26-40,41-27-11-3-12-28-41)49-45-35-19-21-37-47(45)50(48-38-22-20-36-46(48)49)52(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38H |
Clé InChI |
PBRKCNMSBIMTKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
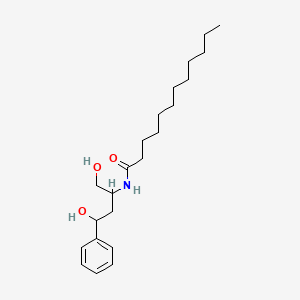
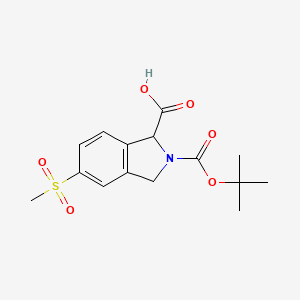
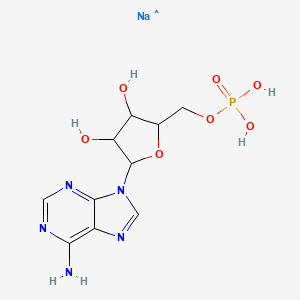
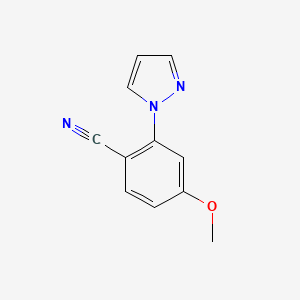

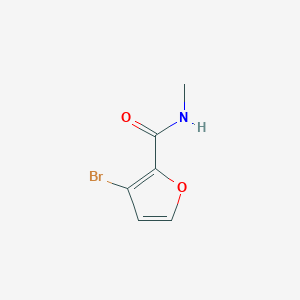

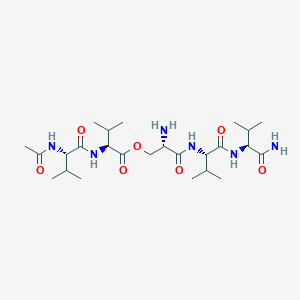
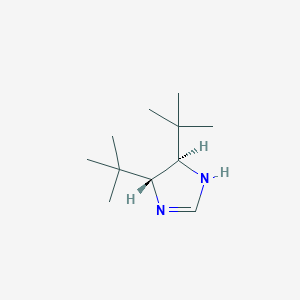
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)

